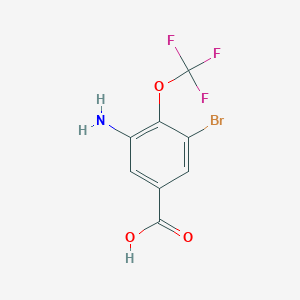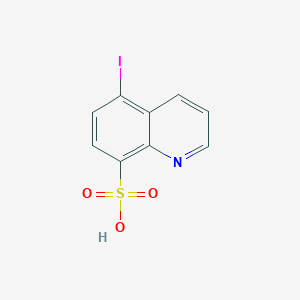
5-Iodoquinoline-8-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodoquinoline-8-sulfonic acid is an organic compound with the molecular formula C9H6INO4S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodoquinoline-8-sulfonic acid typically involves the iodination of quinoline derivatives. One common method is the reaction of 8-hydroxyquinoline with iodine and sulfuric acid, which introduces the iodine atom at the 5-position and the sulfonic acid group at the 8-position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Iodoquinoline-8-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form azo compounds through diazotization and coupling reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium nitrite and hydrochloric acid are used for diazotization, followed by coupling with aromatic amines.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, azo compounds, and reduced forms of the original compound .
Aplicaciones Científicas De Investigación
5-Iodoquinoline-8-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in analytical chemistry for the detection of metal ions.
Biology: The compound is employed in biochemical assays and as a fluorescent probe.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Iodoquinoline-8-sulfonic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to metal ions, forming complexes that are useful in various assays. The sulfonic acid group enhances its solubility and reactivity, making it a versatile compound in different applications .
Comparación Con Compuestos Similares
Similar Compounds
- 8-Hydroxyquinoline-5-sulfonic acid
- 5-Chloro-8-hydroxyquinoline
- 8-Hydroxyquinoline
Uniqueness
5-Iodoquinoline-8-sulfonic acid is unique due to the presence of both the iodine atom and the sulfonic acid group, which confer distinct chemical properties and reactivity compared to other quinoline derivatives. This uniqueness makes it particularly valuable in specific analytical and industrial applications .
Propiedades
Número CAS |
803634-97-1 |
|---|---|
Fórmula molecular |
C9H6INO3S |
Peso molecular |
335.12 g/mol |
Nombre IUPAC |
5-iodoquinoline-8-sulfonic acid |
InChI |
InChI=1S/C9H6INO3S/c10-7-3-4-8(15(12,13)14)9-6(7)2-1-5-11-9/h1-5H,(H,12,13,14) |
Clave InChI |
CPRCQMSVBMQOEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12855702.png)
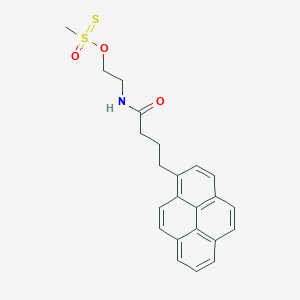
![6-(7-(2-((S)-5-azaspiro[2.4]heptan-6-yl)-1H-iMidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]iMidazole](/img/structure/B12855708.png)
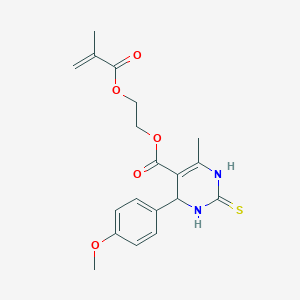
![cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B12855715.png)
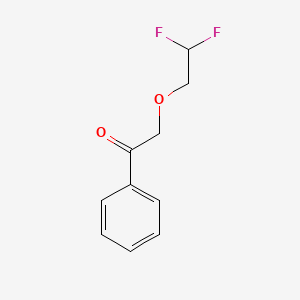
![tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12855733.png)
![2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12855739.png)
![[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-5-(2-chloroethyl)-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B12855740.png)
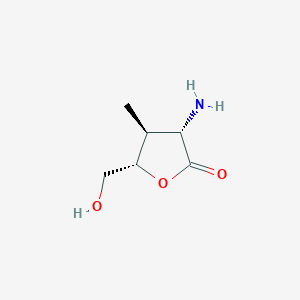
![4-(Benzyloxy)-4'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855754.png)
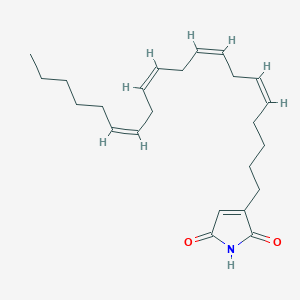
![3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12855766.png)
